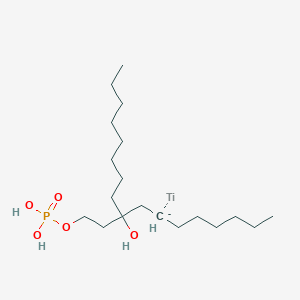![molecular formula C27H14ClF2N6Na3O11S3 B13408021 2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt CAS No. 83399-98-8](/img/structure/B13408021.png)
2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt is a complex organic compound. It is characterized by its naphthalene core structure with multiple functional groups, including sulfonic acid, azo, and pyrimidinyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by azo coupling reactions to introduce the azo group. The final steps involve the introduction of the pyrimidinyl and benzoyl groups through nucleophilic substitution reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines. Major products formed from these reactions include quinones, amines, and substituted naphthalenes.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: It is used in staining techniques for microscopy.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid groups can form strong ionic interactions with biological molecules. The pyrimidinyl group can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar compounds include other naphthalenedisulfonic acid derivatives, such as:
- 1,5-Naphthalenedisulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid Compared to these compounds, 2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt has a more complex structure, which provides it with unique chemical properties and a broader range of applications.
Propiedades
Número CAS |
83399-98-8 |
|---|---|
Fórmula molecular |
C27H14ClF2N6Na3O11S3 |
Peso molecular |
837.1 g/mol |
Nombre IUPAC |
trisodium;5-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H17ClF2N6O11S3.3Na/c28-21-24(29)33-27(30)34-25(21)31-14-7-5-12(6-8-14)26(38)32-17-11-15(48(39,40)41)9-13-10-19(50(45,46)47)22(23(37)20(13)17)36-35-16-3-1-2-4-18(16)49(42,43)44;;;/h1-11,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
Clave InChI |
DTJYROFTDDFIPE-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


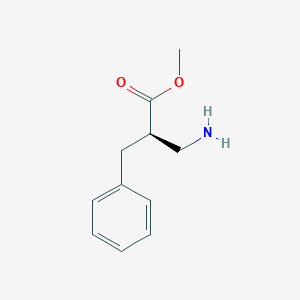
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)


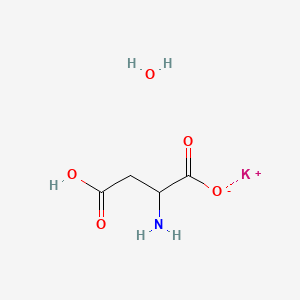

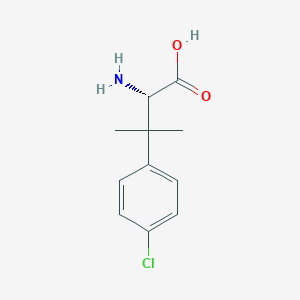
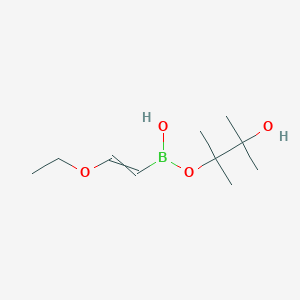
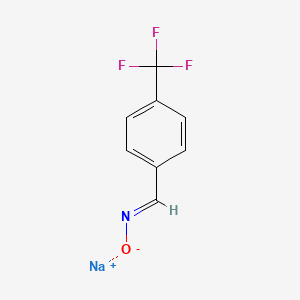

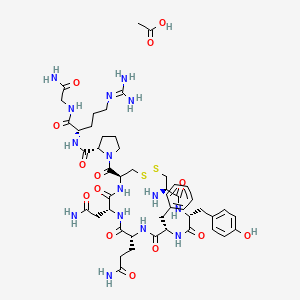

![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
